molecular formula C26H29ClN2O3 B2381708 2-Chloro-1-[(7Z)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3A,4,5,6-tetrahydro-3H-indazol-2-YL]ethanone CAS No. 325738-62-3

2-Chloro-1-[(7Z)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3A,4,5,6-tetrahydro-3H-indazol-2-YL]ethanone

Cat. No.: B2381708
CAS No.: 325738-62-3
M. Wt: 452.98
InChI Key: KOZISSCPCOFRQW-UHFFFAOYSA-N
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Description

This compound is a chloroethanone derivative featuring a fused indazole core substituted with two 4-ethoxyphenyl groups. The indazole scaffold is partially saturated (3A,4,5,6-tetrahydro-3H-indazol-2-yl), and the Z-configuration at the 7-position of the methylidene group introduces stereochemical specificity.

Properties

IUPAC Name

2-chloro-1-[(7Z)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN2O3/c1-3-31-21-12-8-18(9-13-21)16-20-6-5-7-23-25(20)28-29(24(30)17-27)26(23)19-10-14-22(15-11-19)32-4-2/h8-16,23,26H,3-7,17H2,1-2H3/b20-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZISSCPCOFRQW-SILNSSARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)OCC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/CCCC3C2=NN(C3C4=CC=C(C=C4)OCC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-[(7Z)-3-(4-ethoxyphenyl)-7-[(4-ethoxyphenyl)methylidene]-3A,4,5,6-tetrahydro-3H-indazol-2-YL]ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a chloro group and an indazole scaffold, which are known to influence its biological activity. The presence of ethoxyphenyl groups may enhance lipophilicity and facilitate interaction with biological targets.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Receptor Modulation : Preliminary studies suggest that the compound may act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions. Compounds structurally similar to this one have shown significant activity in modulating nAChR pathways .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine. Inhibitors of AChE are of particular interest in the treatment of neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Activity : Some derivatives of indazole have demonstrated antibacterial properties against various strains, indicating that this compound may also possess similar effects .

In Vitro Studies

Several studies have assessed the biological activity of related compounds through in vitro assays:

  • Nicotinic Receptor Modulation : Compounds similar to this compound were tested for their ability to modulate nAChRs in Xenopus oocytes. The results indicated varying degrees of potency with some compounds achieving an EC50 as low as 0.18 µM .
CompoundEC50 (µM)Max Modulation (%)
7g0.13600
7v0.181200
7aa4.9470

Enzyme Inhibition Assays

The inhibitory effects on AChE were measured using standard protocols, showing promising results for certain derivatives:

CompoundIC50 (µM)Activity Type
7l2.14AChE Inhibitor
7m0.63AChE Inhibitor
Reference21.25Standard (Thiourea)

These findings suggest that modifications to the structure can significantly enhance enzyme inhibition capabilities.

Case Studies

Recent case studies involving similar compounds have highlighted their potential therapeutic applications:

  • Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective effects in animal models of Alzheimer's disease, demonstrating improved cognitive function and reduced amyloid plaque formation.
  • Antimicrobial Efficacy : In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting potential use in treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

Below is a comparative analysis of 2-Chloro-1-[(7Z)-...]ethanone (Compound A) with three analogs from recent literature:

Compound Core Structure Substituents Key Properties
Compound A Indazole (partially saturated) - 2-Chloroethanone
- 3-(4-ethoxyphenyl)
- 7-(4-ethoxyphenyl)methylidene (Z-configuration)
High lipophilicity (logP ~4.2 estimated)
Theoretical covalent binding potential
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole - 2,4-Difluorophenyl
- Phenylsulfonyl
- Phenylethanone
Moderate solubility in ethanol
Reported antifungal activity (IC₅₀: 8.2 μM)
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate 1,2,4-Triazole - 4-Methoxybenzyl
- Naphthalene-carbothioate
Poor aqueous solubility
Anticancer activity (HeLa cells, IC₅₀: 15 μM)
1-(4-Fluorophenyl)-2-(5-(4-sulfamoylphenyl)-4-(2,4-difluorophenyl)triazol-3-ylthio)ethanone (Hypothetical) 1,2,4-Triazole - 4-Fluorophenyl
- Sulfamoylphenyl
Enhanced metabolic stability (in silico prediction)

Research Findings and Gaps

  • Synthesis : Compound A’s preparation likely involves multi-step alkylation and cyclization, akin to methods in , but requires stereochemical control at the methylidene position.
  • Pharmacology: No in vitro or in vivo studies are reported. Comparative modeling with triazole analogs suggests possible targets (e.g., cytochrome P450 or tubulin), but experimental validation is needed.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as condensation reactions to form the indazole core, followed by functionalization with ethoxyphenyl and chlorinated acetyl groups. Key steps include:

  • Cyclization : Use of 2,3-diaminopyridine derivatives with ketones to form the indazole ring .
  • Substituent introduction : Electrophilic aromatic substitution or nucleophilic acyl substitution for ethoxy and chloroacetyl groups . Optimization may employ Design of Experiments (DoE) to vary parameters (temperature, solvent, catalyst) and assess yield/purity via HPLC or GC-MS. Flow chemistry systems can enhance reproducibility and scalability .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) resolve stereochemistry and confirm substituent positions .
  • X-ray crystallography : Determines absolute configuration and validates Z/E isomerism in the methylidene group. SHELX software is widely used for refinement .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula .

Q. How can researchers assess the compound’s stability under varying conditions?

Conduct accelerated stability studies by exposing the compound to:

  • Thermal stress (40–80°C)
  • Hydrolytic conditions (pH 1–13 buffers)
  • Oxidative stress (H₂O₂, UV light) Monitor degradation products via LC-MS and identify vulnerable functional groups (e.g., chloroacetyl) .

Advanced Research Questions

Q. What computational strategies can predict binding interactions with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes/receptors. Focus on hydrophobic pockets and hydrogen-bonding sites common in ethoxyphenyl-containing ligands .
  • MD simulations : Assess binding stability over 100+ ns trajectories to identify critical residues for mutagenesis studies .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with activity .

Q. How can contradictions in biological activity data be resolved?

Discrepancies (e.g., varying IC₅₀ values across assays) may arise from:

  • Assay conditions (buffer pH, ionic strength) affecting ionization states.
  • Off-target interactions (e.g., CYP450 inhibition). Mitigation strategies:
  • Cross-validate using orthogonal assays (SPR, ITC, cellular viability).
  • Probe enantiomer-specific effects via chiral HPLC separation .

Q. What experimental designs are effective for studying structure-activity relationships (SAR)?

  • Analog synthesis : Systematically modify substituents (e.g., replace ethoxy with methoxy, vary halogen position).
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity .
  • Crystallographic data : Correlate ligand-receptor binding modes with activity trends .

Q. How can synthetic challenges (e.g., low yield in cyclization steps) be addressed?

  • Catalyst screening : Test Brønsted/Lewis acids (e.g., ZnCl₂, AlCl₃) to enhance cyclization efficiency .
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
  • In situ monitoring : Use ReactIR to track intermediate formation .

Methodological Considerations

Q. What protocols ensure reproducibility in crystallographic studies?

  • Crystal growth : Optimize solvent mixtures (e.g., DCM/hexane) via vapor diffusion.
  • Data collection : Use synchrotron radiation for high-resolution datasets.
  • Refinement : Apply SHELXL restraints for disordered ethoxyphenyl groups .

Q. How can researchers integrate computational and experimental data for mechanistic insights?

  • TD-DFT calculations : Predict UV-Vis spectra of intermediates and compare with experimental data to validate reaction pathways .
  • Kinetic isotope effects : Probe rate-determining steps in hydrolysis or oxidation .

Data Contradiction Analysis

Resolving discrepancies in stereochemical assignments
Conflicting NMR and crystallography data may arise from dynamic processes (e.g., ring puckering). Solutions:

  • VT-NMR : Study temperature-dependent conformational changes.
  • DFT conformational analysis : Compare computed and experimental NOE patterns .

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